cyclododecanone O-(anilinocarbonyl)oxime
Description
Cyclododecanone O-(anilinocarbonyl)oxime is a cyclic ketoxime derivative characterized by a 12-membered cyclododecanone backbone modified with an O-(anilinocarbonyl)oxime functional group. The oxime group (C=N-OH) is substituted with an anilinocarbonyl moiety, introducing an aromatic amide component. Unlike simpler oximes, the anilinocarbonyl substituent may improve target binding specificity while maintaining favorable physicochemical properties (e.g., molecular weight <500 g/mol, log P ≤5) .
Properties
IUPAC Name |
(cyclododecylideneamino) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(20-17-13-11-8-12-14-17)23-21-18-15-9-6-4-2-1-3-5-7-10-16-18/h8,11-14H,1-7,9-10,15-16H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUCKCULMNTSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)NC2=CC=CC=C2)CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- Substituents: The anilinocarbonyl group provides aromaticity and amide functionality, contrasting with the lipophilic trimethylsilyl or hydrolytically labile trifluoroacetate groups in analogs .
Physicochemical Properties
Implications :
Toxicity Profiles :
The absence of mutagenic/carcinogenic effects in this compound underscores its advantage as a lead compound .
Molecular Geometry and Reactivity
- Symmetry: All analogs, including this compound, belong to the C1 point group, enabling similar vibrational modes and reactivity patterns .
- Electronic Effects: The anilinocarbonyl group introduces electron-withdrawing effects, stabilizing the oxime moiety and altering charge distribution compared to alkyl-substituted analogs.
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